

Methoxyfenozide-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methoxyfenozide-d9**

Cat. No.: **B15555728**

[Get Quote](#)

Introduction: **Methoxyfenozide-d9** is the deuterium-labeled form of Methoxyfenozide, a diacylhydrazine insecticide.^{[1][2]} Methoxyfenozide itself is a highly effective and selective insect growth regulator (IGR) that primarily targets lepidopteran larvae (caterpillars).^{[3][4]} Its mode of action involves mimicking the natural insect molting hormone, 20-hydroxyecdysone.^[5] This agonistic binding to the ecdysone receptor complex triggers a premature and lethal molt, making it a valuable tool in integrated pest management (IPM) programs. The deuterated form, **Methoxyfenozide-d9**, serves as an essential internal standard for quantitative analysis in research and environmental monitoring, enabling precise detection and quantification via mass spectrometry-based methods. This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental protocols.

Chemical Identity and Structure

Methoxyfenozide-d9 is an isotopologue of Methoxyfenozide, where nine hydrogen atoms on the 3,5-dimethylbenzoyl group have been replaced by deuterium atoms. This labeling provides a distinct mass signature for use in analytical standards.

The IUPAC name for the unlabeled compound is N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide. Methoxyfenozide is classified as a carbohydrazide, where the amino hydrogens of hydrazine are substituted with 3-methoxy-2-methylbenzoyl, 3,5-dimethylbenzoyl, and tert-butyl groups.

Table 1: Chemical Identifiers for **Methoxyfenozide-d9** and Methoxyfenozide

Identifier	Methoxyfenozone-d9	Methoxyfenozone (Unlabeled)
CAS Number	2469014-53-5	161050-58-4
Molecular Formula	C ₂₂ H ₁₉ D ₉ N ₂ O ₃	C ₂₂ H ₂₈ N ₂ O ₃

| Synonyms | Methoxyfenozone D9 (Dimethylbenzoyl D9) | RH-2485, Intrepid, Runner |

Physicochemical Properties

The physicochemical properties of **Methoxyfenozone-d9** are expected to be nearly identical to those of its non-deuterated counterpart, with the primary difference being its molecular weight. The data presented below is for the unlabeled Methoxyfenozone unless otherwise specified.

Table 2: Physical and Chemical Properties

Property	Value (Methoxyfenozone-d9)	Value (Methoxyfenozone)
Molecular Weight	377.52 g/mol	368.47 g/mol
Appearance	White Solid / Crystals	White Powder
Melting Point	Not available	204-208 °C
Water Solubility	Not available	3.3 mg/L (at 20°C)
Solvent Solubility	Chloroform, Dichloromethane, DMSO	Acetone (9%), Cyclohexanone (90 g/L), DMSO (110 g/L)
Partition Coefficient (log P)	Not available	3.72
Vapor Pressure	Not available	<1.33 x 10 ⁻⁵ Pa (at 25°C)
Purity	≥98 atom % D, ≥98% Chemical Purity	Not applicable

| Storage Conditions | 2-8°C, Protected from air and light | Stable under recommended storage conditions |

Experimental Protocols

Synthesis of Methoxyfenozide

A general synthetic route for Methoxyfenozide involves the acylation of a substituted hydrazide. The synthesis of the deuterated analogue would follow a similar pathway, utilizing a deuterated starting material.

General Protocol:

- **Intermediate Preparation:** The synthesis begins with the preparation of two key intermediates: 3,5-bis(trideuteriomethyl)benzoyl chloride (the deuterated component) and N-(3-methoxy-2-methyl-benzoyl)-N'-tert-butyl hydrazine.
- **Acylation Reaction:** N-(3-methoxy-2-methyl-benzoyl)-N'-tert-butyl hydrazine is dissolved in an appropriate organic solvent, such as toluene.
- **Controlled Addition:** The solution is cooled (e.g., to 0-5°C), and the deuterated 3,5-dimethylbenzoyl chloride solution is added dropwise. Simultaneously, a base, such as a 40% sodium hydroxide solution, is added dropwise to neutralize the HCl byproduct. The addition rates are controlled to ensure the reaction proceeds smoothly.
- **Reaction:** After the addition is complete, the mixture is allowed to react at room temperature for a period, such as 2 hours.
- **Purification:** The resulting solid product is isolated via filtration, washed, and dried. Further purification can be achieved through recrystallization or solvent extraction to yield high-purity **Methoxyfenozide-d9**.

Analytical Methodology: Residue Analysis in Crops

Methoxyfenozide-d9 is primarily used as an internal standard for the quantification of Methoxyfenozide residues. The following protocol is a representative method for analyzing such residues in crops like grapes, fruits, and vegetables using Liquid Chromatography.

1. Sample Preparation and Extraction:

- Homogenize a representative sample (e.g., 50g of grapes).

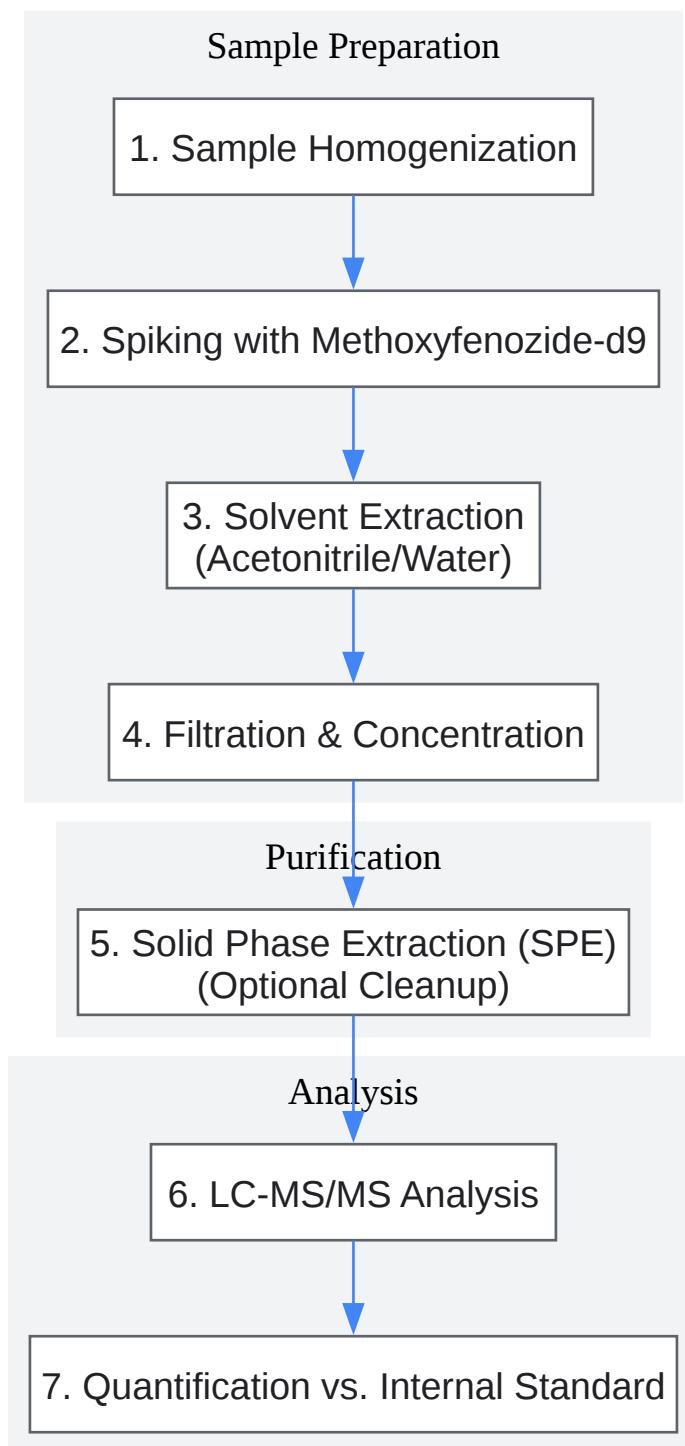
- Place the homogenized sample into a flask and add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 90:10 v/v). For some crops, acidic methanol and water are used.
- Spike the sample with a known concentration of **Methoxyfenozide-d9** internal standard.
- Agitate the mixture mechanically (e.g., using a shaker) for approximately 30 minutes to ensure efficient extraction.
- Filter the extract. Repeat the extraction process with a smaller volume of the solvent to maximize recovery.
- Combine the extracts and dry them using anhydrous sodium sulfate.

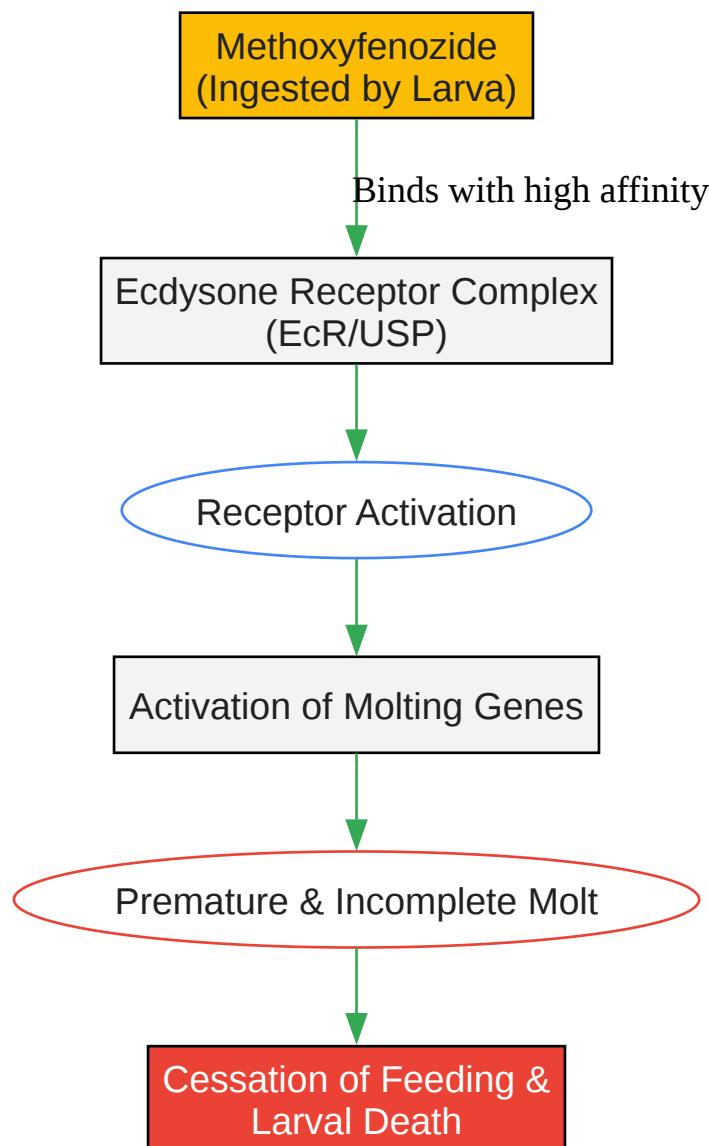
2. Cleanup (if necessary):

- For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required.
- A silica or carbon-based SPE cartridge can be used to remove interfering co-extractives.
- The cartridge is typically washed with a solution like water:methanol:formic acid (60:40:0.1) and the analyte is then eluted with acetonitrile.

3. Analysis by LC-MS/MS:

- Reduce the volume of the final extract using a rotary evaporator and reconstitute it in a suitable mobile phase for injection.
- Perform analysis using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).
- Chromatographic Conditions (Example): A C18 column is commonly used with a gradient elution of acetonitrile and water (often containing a modifier like formic acid).
- Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Methoxyfenozide and the **Methoxyfenozide-d9** internal standard, ensuring high selectivity and sensitivity. A common ion transition for Methoxyfenozide is m/z 367 → 149.


[Click to download full resolution via product page](#)


Diagram 1: General workflow for the analysis of Methoxyfenozide residues.

Biological Activity and Mechanism of Action

Methoxyfenozide's insecticidal activity stems from its function as a non-steroidal ecdysone agonist. It is highly selective for insects in the order Lepidoptera.

Signaling Pathway:

- **Ingestion:** The primary route of exposure is through ingestion of treated foliage by the insect larva.
- **Receptor Binding:** Methoxyfenozide binds with high affinity to the ecdysone receptor complex, which is a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).
- **Hormone Mimicry:** By binding to this receptor, it effectively mimics the action of the natural molting hormone, 20-hydroxyecdysone.
- **Premature Molting Cascade:** This binding activates the receptor, initiating the gene transcription cascade that leads to molting. However, this process is triggered prematurely and is developmentally incomplete.
- **Lethal Outcome:** The larva undergoes an unsuccessful and lethal molt. Key symptoms include cessation of feeding within hours of ingestion, followed by the development of a weak, malformed new cuticle, which ultimately leads to the death of the insect before it can reach the next life stage.

[Click to download full resolution via product page](#)

Diagram 2: Mechanism of action of Methoxyfenozide as an ecdysone agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The chemical and biological properties of methoxyfenozyde, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methoxyfenozyde-d9: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555728#methoxyfenozyde-d9-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com